2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine
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Overview
Description
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazin-3-amine core, substituted with a methylsulfanyl group and a morpholine-4-carbonyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of an appropriate imidazo[1,2-A]pyrazine derivative with a substituted aniline derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibition.
N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: Exhibits significant analgesic activity.
Uniqueness
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both methylsulfanyl and morpholine-4-carbonyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H23N5O2S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H23N5O2S/c1-32-20-8-4-17(5-9-20)22-23(29-11-10-25-16-21(29)27-22)26-19-6-2-18(3-7-19)24(30)28-12-14-31-15-13-28/h2-11,16,26H,12-15H2,1H3 |
InChI Key |
DHBWSCFZWLMRCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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